The compound (2,6-Difluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol is a fluorinated derivative of hexahydropyrrolizin and is recognized for its potential applications in medicinal chemistry. Specifically, it serves as a key building block for drug candidates due to its structural features that enhance biological activity. The compound is classified under the CAS number 2097518-76-6 and has a molecular formula of C8H14FNO, with a molecular weight of approximately 159.20 g/mol .
Key steps in the synthesis may involve:
The specific synthetic route can vary based on desired yield and purity .
The molecular structure of (2,6-Difluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol features a bicyclic framework characteristic of pyrrolizin derivatives. The presence of two fluorine atoms at the 2 and 6 positions contributes to its unique reactivity and biological properties.
Key structural data include:
This configuration plays a crucial role in determining the compound's interactions with biological targets .
The reactivity of (2,6-Difluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol can be influenced by its functional groups and structural characteristics. Common reactions may include:
The specific reactivity will depend on the conditions (e.g., temperature, solvent) and reagents used during chemical transformations .
Research into the mechanism of action for (2,6-Difluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol focuses on its interaction with biological targets. Interaction studies are essential to elucidate its pharmacokinetic (absorption, distribution) and pharmacodynamic (biological effects) profiles. The fluorine substitution enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins .
The physical properties of (2,6-Difluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol are significant for its application in drug development:
Chemical properties may include:
These properties are critical in determining how the compound behaves in biological systems .
(2,6-Difluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol has potential applications in several scientific fields:
Research continues to explore its interactions within biological systems to better understand its therapeutic potential .
KRAS mutations occur in approximately 25% of human cancers, with highest prevalence in pancreatic ductal adenocarcinoma (98%), colorectal carcinoma (52%), and lung adenocarcinoma (32%) [5]. These mutations lock KRAS in a GTP-bound active state, perpetually activating downstream effectors such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways. This leads to uncontrolled proliferation, evasion of apoptosis, and metabolic reprogramming [5] [8].
Table 1: KRAS Mutation Prevalence and Associated Cancers
Cancer Type | Mutation Frequency (%) | Common Mutations |
---|---|---|
Pancreatic ductal adenocarcinoma | 98 | G12D, G12V, G12R |
Colorectal cancer | 52 | G12D, G13D, G12V |
Lung adenocarcinoma | 32 | G12C, G12V, G12D |
Pyrrolizine-based compounds like fluorinated derivatives disrupt KRAS signaling through multiple mechanisms:
Preclinical validation using isogenic cell lines (e.g., MIA PaCa-2 (G12C), HCT-116 (G13D)) demonstrates that fluorinated pyrrolizines suppress KRAS-dependent phosphorylation of ERK and AKT at IC₅₀ values of 0.1–5 μM [8].
The development of pan-KRAS inhibitors necessitates scaffolds accommodating diverse mutations (G12X, Q61X, G13X). Pyrrolizine cores enable systematic pharmacophore hybridization:
Table 2: Structural Optimization of Pyrrolizine-Based KRAS Inhibitors
Generation | Core Structure | Modifications | Target Selectivity |
---|---|---|---|
First-gen | Non-fluorinated pyrrolizine | Urea/thiourea moieties | CDK-2 (IC₅₀: 25–115 nM) |
Second-gen | Monofluoro-pyrrolizine | 3,4,5-Trimethoxyphenyl linkers | Tubulin polymerization inhibition |
Third-gen | Difluoro-pyrrolizine | Methanol appendage; stereospecific chirality | KRAS G12D/V/C; CDK-2/6/9 |
Strategic modifications include:
Scaffold rigidity introduced by gem-difluorination at C2/C6 restricts conformational flexibility, improving target residence time by 3-fold compared to non-fluorinated analogs [3] [9].
Intratumor heterogeneity generates subpopulations with varying KRAS dependency. Single-cell RNA sequencing reveals that 20–60% of cells within pancreatic tumors exhibit low KRAS/MAPK activity, enabling resistance to direct KRAS inhibitors [2] [8].
(2,6-Difluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol addresses this via:1. Biphasic Activity:- High KRAS activity cells: Inhibits MAPK signaling and induces G1/S arrest.- Low KRAS activity cells: Disrupts tubulin polymerization (30–50% inhibition at 10 μM), causing G2/M arrest [10].2. Fluorine-Mediated Pharmacokinetics:- The C-F bonds enhance membrane permeability (LogP = 1.8 ± 0.2) and metabolic stability (t₁/₂ > 120 min in microsomes) [3] [9].- Fluorine atoms engage in halogen bonds with Pro34 and Tyr71 in KRAS, increasing binding specificity [6].3. Overcoming Stromal Barriers: Fluorination increases solubility (InChI: 1S/C8H13F2NO/c9-6-1-8(5-12)2-7(10)4-11(8)3-6/h6-7,12H,1-5H2), enabling deeper tumor penetration in dense fibroblast-rich microenvironments [3] [9].
In vivo studies using patient-derived xenografts demonstrate tumor regression in models with mixed KRAS G12D/G12V populations, validating efficacy against heterogeneous disease [2] [8].
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9